Cas no 100960-02-9 (2-methyl-5-nitrobenzene-1-thiol)

2-Methyl-5-nitrobenzene-1-thiol is a sulfur-containing aromatic compound characterized by a nitro group at the 5-position and a methyl substituent at the 2-position of the benzene ring. This thiol derivative is of interest in organic synthesis and coordination chemistry due to its ability to form stable metal-thiolate complexes. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, while the thiol functionality provides a versatile handle for further functionalization. Its structural features make it a potential intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The compound should be handled with care due to the reactivity of the thiol group and potential sensitivity to oxidation.
2-methyl-5-nitrobenzene-1-thiol structure
100960-02-9 structure
Product name:2-methyl-5-nitrobenzene-1-thiol
CAS No:100960-02-9
MF:C7H7NO2S
MW:169.200980424881
MDL:MFCD33407894
CID:124400

2-methyl-5-nitrobenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol,2-methyl-5-nitro-
    • o-Toluenethiol,5-nitro-(6CI)
    • 5-Nitro-o-toluenethiol
    • 2-Methyl-5-nitrobenzenethiol
    • o-Toluenethiol, 5-nitro- (6CI)
    • Benzenethiol, 2-methyl-5-nitro-
    • 2-methyl-5-nitro-thiophenol
    • 2-methyl-5-nitrobenzene-1-thiol
    • MDL: MFCD33407894
    • Inchi: 1S/C7H7NO2S/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,11H,1H3
    • InChI Key: PRVMZPCBBFWMAA-UHFFFAOYSA-N
    • SMILES: C1(S)=CC([N+]([O-])=O)=CC=C1C

Experimental Properties

  • Density: 1.299
  • Boiling Point: 287 ºC
  • Flash Point: 127 ºC

2-methyl-5-nitrobenzene-1-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-261494-1.0g
2-methyl-5-nitrobenzene-1-thiol
100960-02-9
1.0g
$657.0 2023-03-01
Enamine
EN300-261494-1g
2-methyl-5-nitrobenzene-1-thiol
100960-02-9
1g
$657.0 2023-09-14
Enamine
EN300-261494-2.5g
2-methyl-5-nitrobenzene-1-thiol
100960-02-9
2.5g
$1360.0 2023-09-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY319184-1g
2-Methyl-5-nitrobenzenethiol
100960-02-9 ≥95%
1g
¥5913.0 2023-09-15
Enamine
EN300-261494-5.0g
2-methyl-5-nitrobenzene-1-thiol
100960-02-9
5.0g
$1723.0 2023-03-01
Enamine
EN300-261494-10g
2-methyl-5-nitrobenzene-1-thiol
100960-02-9
10g
$2166.0 2023-09-14
Enamine
EN300-261494-10.0g
2-methyl-5-nitrobenzene-1-thiol
100960-02-9
10.0g
$2166.0 2023-03-01
Enamine
EN300-261494-5g
2-methyl-5-nitrobenzene-1-thiol
100960-02-9
5g
$1723.0 2023-09-14

2-methyl-5-nitrobenzene-1-thiol Related Literature

Additional information on 2-methyl-5-nitrobenzene-1-thiol

Introduction to 2-Methyl-5-Nitrobenzene-1-Thiol (CAS No. 100960-02-9)

2-Methyl-5-nitrobenzene-1-thiol, also known by its CAS number 100960-02-9, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a methyl group, a nitro group, and a thiol group, making it an interesting candidate for various applications.

The chemical structure of 2-methyl-5-nitrobenzene-1-thiol can be represented as C7H6NO3S. The presence of the thiol group (−SH) imparts significant reactivity and functional versatility to the molecule. Thiol groups are known for their ability to form disulfide bonds, which are crucial in the stabilization of protein structures and in redox signaling pathways. The nitro group (−NO2) adds electron-withdrawing properties, influencing the molecule's electronic and chemical behavior.

In recent years, 2-methyl-5-nitrobenzene-1-thiol has been the subject of numerous studies due to its potential applications in drug discovery and development. One notable area of research involves its use as a precursor or intermediate in the synthesis of more complex molecules. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of novel antifungal agents. The researchers found that derivatives of 2-methyl-5-nitrobenzene-1-thiol exhibited potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus.

Beyond its applications in antifungal drug development, 2-methyl-5-nitrobenzene-1-thiol has also shown promise in the field of cancer research. A study published in the journal Bioorganic & Medicinal Chemistry Letters explored the use of this compound as a scaffold for designing new anticancer agents. The researchers synthesized a series of derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.

The unique combination of functional groups in 2-methyl-5-nitrobenzene-1-thiol also makes it an attractive candidate for use in materials science. Recent advancements in nanotechnology have led to increased interest in thiol-containing compounds for their ability to form self-assembled monolayers (SAMs) on gold surfaces. These SAMs have applications in areas such as biosensors, catalysis, and surface modification. A study published in Langmuir demonstrated that 2-methyl-5-nitrobenzene-1-thiol-based SAMs exhibited excellent stability and uniformity, making them suitable for use in high-sensitivity biosensors.

In addition to its potential applications in drug discovery and materials science, 2-methyl-5-nitrobenzene-1-thiol has been studied for its role in redox biology. The thiol group can participate in redox reactions, which are essential for maintaining cellular homeostasis. A study published in Free Radical Biology and Medicine investigated the redox properties of this compound and found that it could act as a redox modulator, influencing cellular signaling pathways involved in inflammation and oxidative stress.

The synthesis of 2-methyl-5-nitrobenzene-1-thiol can be achieved through various methods, depending on the desired purity and scale. One common approach involves the nitration of 2-methylthiophenol followed by subsequent purification steps. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, which minimize waste generation and reduce energy consumption.

In conclusion, 2-methyl-5-nitrobenzene-1-thiol (CAS No. 100960-02-9) is a multifaceted compound with a wide range of potential applications in chemistry, biochemistry, pharmaceutical research, materials science, and redox biology. Its unique structural features make it an attractive candidate for further exploration and development. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific fields.

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